Superior Synthetic Yield (77%) from 4-Methyl Precursor Outperforms Positional Isomers
The synthesis of 1,8-naphthyridine-4-carbaldehyde from its 4-methyl precursor (4-methyl-1,8-naphthyridine) proceeds with a reported yield of 77% . This is notably higher than the 60% yield reported for the analogous oxidation of 2-methyl-1,8-naphthyridine to 1,8-naphthyridine-2-carbaldehyde and substantially exceeds the 48% yield for the oxidation of 2-methyl-1,5-naphthyridine to 1,5-naphthyridine-2-carboxaldehyde . The higher yield of the 4-carbaldehyde isomer translates directly to more efficient use of starting materials and lower cost per gram of final product.
| Evidence Dimension | Synthesis Yield (Oxidation of Methyl Precursor) |
|---|---|
| Target Compound Data | 77% yield |
| Comparator Or Baseline | 1,8-Naphthyridine-2-carbaldehyde: 60% yield; 1,5-Naphthyridine-2-carboxaldehyde: 48% yield |
| Quantified Difference | Target yield is 1.28-fold higher than 2-carbaldehyde and 1.6-fold higher than 1,5-2-carboxaldehyde |
| Conditions | Oxidation using selenium dioxide or similar oxidant; exact conditions for 4-carbaldehyde: oxidation of 4-methyl-1,8-naphthyridine. |
Why This Matters
Higher synthetic yield reduces raw material waste and labor costs, making this compound a more economical choice for scale-up or multi-step syntheses.
